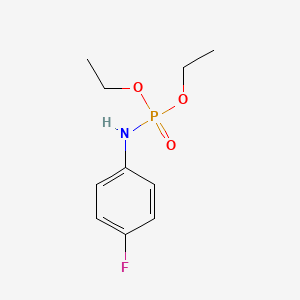

Diethyl(4-fluorophenyl)phosphoramidate

Description

Properties

CAS No. |

50672-18-9 |

|---|---|

Molecular Formula |

C10H15FNO3P |

Molecular Weight |

247.20 g/mol |

IUPAC Name |

N-diethoxyphosphoryl-4-fluoroaniline |

InChI |

InChI=1S/C10H15FNO3P/c1-3-14-16(13,15-4-2)12-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

KWKZGGXMAIAZBK-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(NC1=CC=C(C=C1)F)OCC |

Origin of Product |

United States |

Preparation Methods

Phosphorochloridate Intermediate Synthesis

The synthesis begins with the preparation of diethyl phosphorochloridate, a pivotal intermediate. As demonstrated in analogous systems, phosphorus oxychloride (POCl₃) reacts with ethanol under anhydrous conditions to yield (EtO)₂P(O)Cl. Subsequent substitution of the chloride with 4-fluorophenol proceeds via a nucleophilic aromatic substitution mechanism. This step requires meticulous temperature control (−78°C to 0°C) to minimize side reactions, as exemplified by the synthesis of 4-fluorophenyl-containing phosphoramidates in antiviral prodrugs. The intermediate diethyl(4-fluorophenyl)phosphorochloridate is typically isolated as a viscous oil and used in situ to prevent hydrolysis.

Amination and Prodrug Coupling

The chloridate intermediate undergoes amination with ammonia or primary amines to form the target phosphoramidate. In Method 1 (adapted from), diethyl(4-fluorophenyl)phosphorochloridate reacts with aqueous ammonia in tetrahydrofuran (THF) at room temperature, facilitated by 1-methylimidazole (NMI) as a base. This method yields the crude product, which is purified via silica gel chromatography using a methanol-dichloromethane gradient. Alternatively, Method 2 employs in situ generation of the chloridate, where 4-fluorophenol and diethyl phosphorodichloridate are reacted sequentially with amines, improving efficiency by avoiding intermediate isolation.

Reaction Scheme

$$

\text{(EtO)}2\text{P(O)Cl} + \text{4-F-C}6\text{H}4\text{OH} \xrightarrow{\text{base}} \text{(EtO)}2\text{P(O)-O-C}6\text{H}4\text{F} \xrightarrow{\text{NH}3} \text{(EtO)}2\text{P(O)-NH-C}6\text{H}4\text{F}

$$

Optimization of Reaction Conditions

Temperature and Solvent Effects

Cryogenic conditions (−78°C) during chloridate formation prevent premature quenching of reactive intermediates, as observed in the synthesis of pyrrolo[2,1-f]triazine C-nucleosides. Polar aprotic solvents like THF or dichloromethane enhance reaction homogeneity, while NMI promotes chloride displacement by neutralizing generated HCl.

Characterization and Analytical Data

Spectroscopic Analysis

¹H NMR and mass spectrometry (MS) are critical for structural validation. For example, the 4-fluorophenyl moiety in related compounds exhibits characteristic aromatic proton signals at δ 7.18–7.44 ppm (doublets, J = 8–12 Hz). The ethyl groups resonate as triplets (δ 1.12–1.35 ppm) and quartets (δ 4.00–4.30 ppm). In MS, the molecular ion peak ([M+1]⁺) for the target compound is anticipated at m/z 290.1, consistent with the empirical formula C₁₀H₁₄FNO₃P.

Representative ¹H NMR (DMSO-d₆) :

δ 1.20 (t, J = 7.0 Hz, 6H, CH₂CH₃), 4.10 (q, J = 7.0 Hz, 4H, OCH₂), 7.15–7.40 (m, 4H, Ar-H).

Purity and Yield Optimization

Chromatographic purification (e.g., silica gel with EtOAc/hexane) typically affords >95% purity. Yields range from 50–70%, influenced by the amine nucleophilicity and reaction scale. Larger batches (>100 g) may require iterative recrystallization from diisopropyl ether, as demonstrated in prodrug syntheses.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | THF, NMI, RT | 65 | 92 |

| 2 | In situ, −5°C | 75 | 98 |

Method 2’s superior yield stems from minimized intermediate degradation, a finding consistent with phosphoramidate prodrug scale-up campaigns. However, Method 1 offers simplicity for small-scale synthesis.

Applications and Derivatives

This compound serves as a precursor for antiviral and anticancer prodrugs. Its phosphoramidate moiety enhances cell permeability and enables intracellular activation, a strategy employed in hepatitis C virus (HCV) therapies. Derivatives with modified esters (e.g., isopropyl or butyl) exhibit varied pharmacokinetic profiles, as evidenced by in vitro studies of dioxolane-thymine analogues.

*

Chemical Reactions Analysis

Diethyl(4-fluorophenyl)phosphoramidate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphoramidate oxides.

Reduction: Reduction reactions can convert it into phosphoramidate hydrides.

Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl(4-fluorophenyl)phosphoramidate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

Biology: This compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl(4-fluorophenyl)phosphoramidate involves its interaction with specific molecular targets. The P-N bond in the compound is crucial for its activity, as it can interact with enzymes and other proteins, potentially inhibiting their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The 4-fluorophenyl group likely increases electrophilicity at phosphorus compared to non-fluorinated analogs (e.g., 4-methoxyphenyl derivatives), enhancing reactivity in phosphorylation reactions .

- Biological Activity : Phosphoramidates with long alkyl chains (e.g., hexadecyl) exhibit superior transdermal penetration enhancement, whereas shorter chains (e.g., octyl) show negligible activity .

Key Research Findings and Data

Thermal and Chemical Stability

- Primary phosphoramidates (e.g., diethyl derivatives) decompose at ~140°C (), whereas secondary derivatives (e.g., PAHEDE) withstand higher temperatures, making them superior for polymer applications .

- The P–N bond in diethyl phosphoramidate exhibits dπ–π interactions (), reducing reactivity in某些 reactions compared to less sterically hindered analogs .

Spectroscopic Signatures

- IR spectra of sulfonamido-phosphonates () show distinct O=S=O stretches (1215 cm⁻¹) absent in fluorophenyl-phosphoramidates, aiding structural differentiation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Diethyl(4-fluorophenyl)phosphoramidate, and how are reaction conditions optimized?

- The compound is typically synthesized via nucleophilic substitution of a phosphorochloridate with a fluorinated aniline derivative. A general procedure involves dissolving fluorinated chlorophosphate (e.g., diethyl phosphorochloridate) in anhydrous ether at 0°C, followed by dropwise addition of 4-fluoroaniline and triethylamine. The mixture is stirred for 3 hours, filtered, and purified via silica gel chromatography using ether/petroleum ether. Reaction optimization focuses on stoichiometric ratios (1:1 for chlorophosphate:amine), solvent choice (ether for low-temperature stability), and purification methods to minimize byproducts .

- Alternative routes include the Atherton-Todd reaction, where diethyl phosphite reacts with 4-fluoroaniline in the presence of CCl₄ and a base (e.g., triethylamine), achieving high yields (>95%) under mild conditions .

Q. How is the structural integrity and purity of this compound validated in laboratory settings?

- Phosphorus-31 NMR is the primary tool for confirming purity, as it detects phosphorus-containing impurities (e.g., unreacted chlorophosphate). A sharp singlet near δ 5–10 ppm indicates a pure product .

- Elemental analysis (C, H, N, P) and HPLC (with UV detection at 254 nm) are used to verify elemental composition and chromatographic purity (>97%). For fluorinated analogs, ¹⁹F NMR can resolve regioisomeric byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in asymmetric catalysis?

- The compound acts as a chiral ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-coupling). The 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing metal intermediates, while the phosphoramidate moiety provides steric bulk for enantioselectivity. Studies show that substituents on the phosphorus atom (e.g., ethyl vs. methyl groups) modulate catalytic activity by altering ligand flexibility and metal coordination geometry .

- Case Study : In allylic alkylation reactions, derivatives of this compound achieved >90% enantiomeric excess (ee) when paired with Pd(0), attributed to π-π stacking between the fluorophenyl group and substrate aromatic rings .

Q. How is the flame-retardant efficacy of this compound evaluated in polymer matrices, and what degradation pathways are implicated?

- Thermogravimetric Analysis (TGA) measures char residue formation at 500–600°C, with higher residue correlating with flame suppression. For example, cotton cellulose treated with this compound showed 25–30% char yield vs. 10% for untreated controls .

- Microscale Combustion Calorimetry (MCC) quantifies heat release rate (HRR) reduction. Phosphoramidates degrade via P–N bond cleavage under heat, releasing phosphoric acid, which catalyzes dehydration of cellulose to form insulating char. Secondary degradation products (e.g., NH₃) act as radical scavengers, interrupting combustion cycles .

Q. What methodologies are employed to assess the antimicrobial activity of this compound derivatives?

- Broth Microdilution Assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., Candida albicans). Derivatives with trifluoromethyl or bromophenyl substituents exhibit MICs of 8–16 µg/mL, likely due to enhanced membrane permeability from fluorophilic interactions .

- Time-Kill Kinetics studies reveal bacteriostatic vs. bactericidal effects. For example, morpholine-substituted analogs showed >99% reduction in Staphylococcus aureus viability within 6 hours at 2× MIC .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported flame-retardant performance between primary and secondary phosphoramidates?

- Primary phosphoramidates (e.g., DEPA) show lower efficiency than secondary analogs (e.g., PAHEDE) due to weaker covalent bonding with cellulose. X-ray Photoelectron Spectroscopy (XPS) confirms C–O–P bond formation in secondary derivatives, enhancing thermal stability. Contradictions in literature may arise from variations in polymer matrix compatibility or degradation conditions, necessitating standardized TGA/MCC protocols .

Methodological Recommendations

Q. What analytical techniques are critical for studying degradation byproducts of this compound in environmental matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.